G6P‑T1 Translocase Inhibition Potency: Kodaistatin A vs. Kodaistatin C (Head‑to‑Head, Same Assay)
In the canonical rat liver microsomal glucose‑6‑phosphate translocase assay, Kodaistatin A achieves half‑maximal inhibition at 80 nM, while its hydroxylated congener Kodaistatin C requires 130 nM for equivalent effect, representing a 1.63‑fold improvement in absolute potency conferred by the absence of the additional hydroxyl substituent present in Kodaistatin C [1]. This comparative measurement was obtained under identical experimental conditions from the same publication, providing the strongest available evidence for Kodaistatin A's superiority within its closest chemical cluster.
| Evidence Dimension | IC₅₀ (inhibitory concentration producing 50% effect) for glucose‑6‑phosphate translocase T1 in rat liver microsomes |
|---|---|
| Target Compound Data | Kodaistatin A IC₅₀ = 80 nM (80 nmol/L) |
| Comparator Or Baseline | Kodaistatin C IC₅₀ = 130 nM (130 nmol/L) |
| Quantified Difference | 1.63‑fold lower absolute IC₅₀ (Δ = 50 nM); Kodaistatin A is ~1.6× more potent at the T1 translocase level |
| Conditions | Rat liver microsomal preparation; glucose‑6‑phosphate translocase component of the glucose‑6‑phosphatase system; published in The Journal of Antibiotics, 2000; Vértesy et al. |
Why This Matters
Procurement of Kodaistatin A over Kodaistatin C provides a 1.63‑fold greater inherent potency at the primary pharmacological target, directly reducing the quantity of compound required for cellular and in vivo target‑engagement studies.
- [1] Vértesy, L., Burger, H.-J., Kenja, J., Knauf, M., Kogler, H., Paulus, E., Ramakrishna, N. V. S., Swamy, K. H. S., Vijayakumar, E. K. S., and Hammann, P. (2000). Kodaistatins, novel inhibitors of glucose‑6‑phosphate translocase T1 from Aspergillus terreus Thom DSM 11247. Isolation and structural elucidation. The Journal of Antibiotics, 53(7), 677–686. View Source
